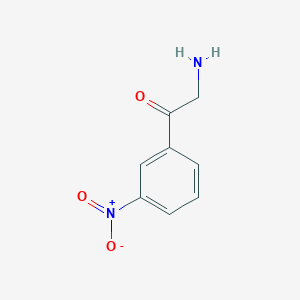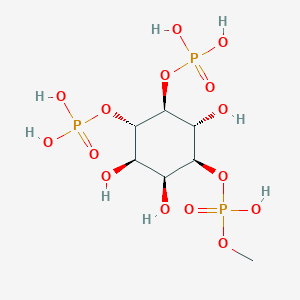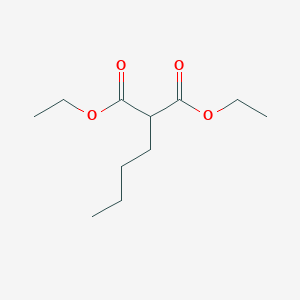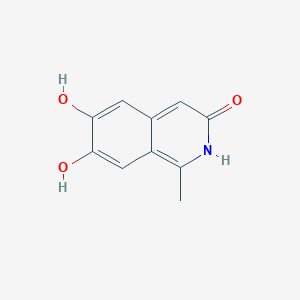
1-Methylisoquinoline-3,6,7-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylisoquinoline-3,6,7-triol is a naturally occurring compound that belongs to the class of isoquinoline alkaloids. It is a potent antioxidant and has been found to possess several therapeutic properties. In recent years, there has been a growing interest in the synthesis, mechanism of action, and therapeutic potential of 1-Methylisoquinoline-3,6,7-triol.
Mechanism Of Action
The mechanism of action of 1-Methylisoquinoline-3,6,7-triol is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been found to inhibit the expression of pro-inflammatory cytokines and promote the expression of anti-inflammatory cytokines.
Biochemical And Physiological Effects
1-Methylisoquinoline-3,6,7-triol has been found to have several biochemical and physiological effects. It can reduce oxidative stress, inflammation, and apoptosis. It can also promote cell survival, angiogenesis, and tissue repair. Furthermore, it has been found to have a protective effect on the nervous system and can improve cognitive function.
Advantages And Limitations For Lab Experiments
1-Methylisoquinoline-3,6,7-triol has several advantages for lab experiments. It is a potent antioxidant and can scavenge free radicals, which are known to interfere with experimental results. It also has anti-inflammatory properties, which can reduce inflammation-induced experimental artifacts. However, its low yield and limited solubility in water can make it difficult to use in some experiments.
Future Directions
There are several future directions for research on 1-Methylisoquinoline-3,6,7-triol. One area of research could focus on optimizing the synthesis method to increase the yield and solubility of the compound. Another area of research could focus on the development of novel drug delivery systems to improve the bioavailability of the compound. Furthermore, more studies are needed to fully understand the mechanism of action of 1-Methylisoquinoline-3,6,7-triol and its potential therapeutic applications.
Synthesis Methods
1-Methylisoquinoline-3,6,7-triol can be synthesized by several methods, including the oxidative coupling of 1-methylisoquinoline with a suitable oxidant, such as hydrogen peroxide, under basic conditions. Another method involves the use of a copper-catalyzed reaction between 2-aminophenol and 2-bromoanisole. The yield of the synthesis process is relatively low, and further research is needed to optimize the synthesis method.
Scientific Research Applications
1-Methylisoquinoline-3,6,7-triol has been extensively studied for its potential therapeutic applications. It has been found to possess potent antioxidant properties and can scavenge free radicals, which are known to cause cellular damage. It has also been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
properties
CAS RN |
122670-03-5 |
|---|---|
Product Name |
1-Methylisoquinoline-3,6,7-triol |
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
6,7-dihydroxy-1-methyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C10H9NO3/c1-5-7-4-9(13)8(12)2-6(7)3-10(14)11-5/h2-4,12-13H,1H3,(H,11,14) |
InChI Key |
PHSSRIPWMGJIJI-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=CC2=CC(=O)N1)O)O |
Canonical SMILES |
CC1=C2C=C(C(=CC2=CC(=O)N1)O)O |
synonyms |
3(2H)-Isoquinolinone,6,7-dihydroxy-1-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



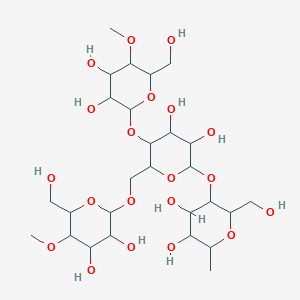
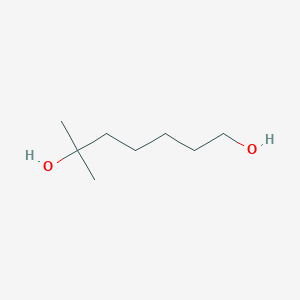

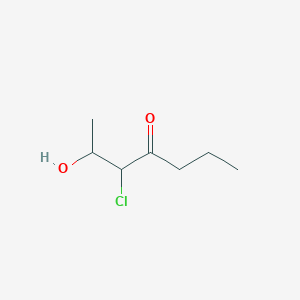
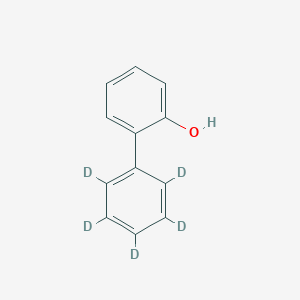

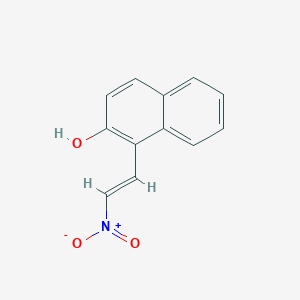
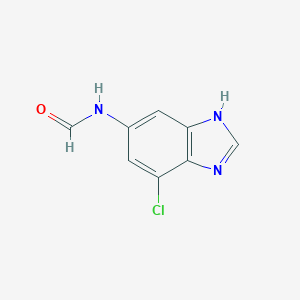
![(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane](/img/structure/B51910.png)
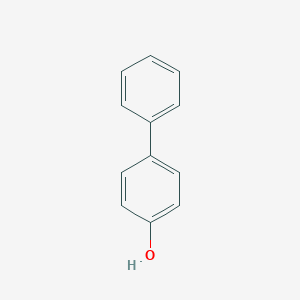
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)
